2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene
Overview
Description
2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene and its derivatives are actively used in chemical synthesis, showcasing their versatility in forming various complex molecules. For instance, the compound 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, closely related to the main compound, is used to create sulfur-containing quinone derivatives, highlighting its utility in synthesizing new chemical entities (Aitken et al., 2016).
Reaction Kinetics and Mechanism Studies
The compound and its related derivatives are central in studies focused on understanding reaction kinetics and mechanisms. For example, the bromination reactions of compounds similar to this compound are studied to understand their reaction pathways and kinetics, providing critical insights into chemical reactivity and molecular interactions (Villalba et al., 2018).
Catalysis and Green Chemistry
Some studies involve the use of related compounds in catalytic processes, emphasizing the role of such chemicals in facilitating reactions under solvent-free conditions. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (Joshi et al., 2013).
Materials Science and Liquid Crystal Research
Derivatives of this compound are also significant in materials science, particularly in synthesizing liquid crystals. The reaction of similar compounds with various reagents yields products that can be used as chiral precursor compounds, contributing to the development of chiral liquid crystals. This indicates the compound's potential in creating materials with specific optical properties (Bertini et al., 2003).
Properties
IUPAC Name |
5-bromo-1,3-dimethyl-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOXNZBHMRVUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629233 | |
Record name | 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168196-87-0 | |
Record name | 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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